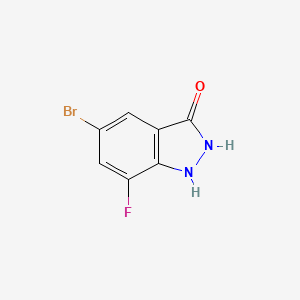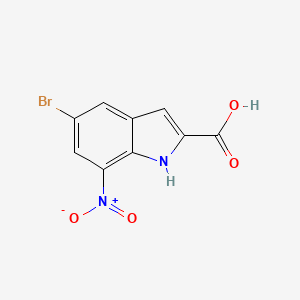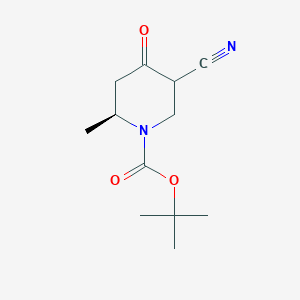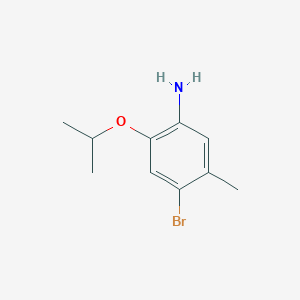
6-Trifluoromethylsulfanyl-2h-pyridazine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione typically involves the introduction of a trifluoromethylsulfanyl group to the pyridazine ring. One common method involves the reaction of 6-chloro-2H-pyridazine-3-thione with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-3(2H)-pyridazinone: Known for its cardiovascular effects.
6-Chloro-2H-pyridazine-3-thione: A precursor in the synthesis of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione.
6-Methyl-3(2H)-pyridazinone: Studied for its anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C5H3F3N2S2 |
|---|---|
Molecular Weight |
212.2 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)-1H-pyridazine-6-thione |
InChI |
InChI=1S/C5H3F3N2S2/c6-5(7,8)12-4-2-1-3(11)9-10-4/h1-2H,(H,9,11) |
InChI Key |
MUPUSWDCYWOYHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NNC1=S)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B11757433.png)
![7-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11757440.png)

![1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11757457.png)

![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B11757480.png)
![ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11757481.png)
![Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl](/img/structure/B11757482.png)


